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Compound of Interest

Compound Name: BS-181 dihydrochloride

Cat. No.: B1381285

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 dihydrochloride is a potent and selective small molecule inhibitor of Cyclin-
Dependent Kinase 7 (CDK7). As a key component of the CDK-activating kinase (CAK) complex
and the general transcription factor TFIIH, CDK7 plays a dual role in regulating both the cell
cycle and transcription. Dysregulation of CDK7 activity is a common feature in many cancers,
making it an attractive therapeutic target. BS-181 has demonstrated significant anti-tumor
activity in a range of cancer models by inducing cell cycle arrest and apoptosis. This technical
guide provides a comprehensive overview of BS-181 dihydrochloride, including its
mechanism of action, chemical properties, and detailed experimental data and protocols to
facilitate its use in cancer research and drug development.

Introduction to BS-181 Dihydrochloride

BS-181 is a pyrazolo[1,5-a]pyrimidine derivative that acts as a selective, ATP-competitive
inhibitor of CDK7.[1][2] Its selectivity for CDK7 over other CDKs and kinases makes it a
valuable tool for dissecting the specific roles of CDK7 in cellular processes and for exploring its
therapeutic potential. By inhibiting CDK7, BS-181 disrupts two fundamental processes in
cancer cells: cell cycle progression and transcriptional regulation.[2][3] This dual mechanism of
action contributes to its potent anti-proliferative and pro-apoptotic effects observed in various
cancer cell lines.[4][5]
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Chemical and Physical Properties

Property Value Reference(s)

N5-(6-Aminohexyl)-3-(1-
methylethyl)-N7-

Chemical Name (phenylmethyl)pyrazolo[1,5- [3]
alpyrimidine-5,7-diamine
dihydrochloride

Molecular Formula C22H32Ne-2HCI [3]

Molecular Weight 453.45 g/mol [3]

CAS Number 1883548-83-1 [3]

Appearance White solid

Purity >98% [3]

Solubility Soluble to 100 mM in water 3]
and DMSO

Storage Store at +4°C [3]

Mechanism of Action

BS-181 exerts its anti-cancer effects through the selective inhibition of CDK7, which impacts
both cell cycle control and transcriptional regulation.

Inhibition of Cell Cycle Progression

CDK7, as part of the CAK complex, is responsible for the activating phosphorylation of several
cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK®6.[2] By inhibiting CDK7, BS-181
prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the
G1/S transition.[4] This is evidenced by a decrease in the phosphorylation of the
Retinoblastoma (RDb) protein, a key substrate of CDK4/6 and CDK2, and the down-regulation of
G1 cyclins such as Cyclin D1.[4][6]

Disruption of Transcription
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CDK?7 is also a subunit of the general transcription factor TFIIH. In this context, it
phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase Il (RNA
Pol Il) at serine 5 and 7 residues.[2] This phosphorylation is a critical step for transcription
initiation and elongation. BS-181 inhibits this phosphorylation event, leading to a global
disruption of transcription.[2][6] This transcriptional inhibition disproportionately affects genes
with super-enhancers and short half-life transcripts, which often include key oncogenes and
anti-apoptotic proteins like XIAP.[7]
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Kinase Inhibition Assay Workflow\

Prepare kinase reaction mix:
- Recombinant CDK7/CycH/MAT1
- Peptide substrate
- Assay buffer

Add serial dilutions of BS-181
to microplate wells

:

Initiate reaction by adding ATP
(e.g., [y-3PJATP)

:

Incubate at 30°C for a defined period
(e.g., 30 minutes)

(Stop the reactior)

Measure kinase activity:
- Quantify substrate phosphorylation
(e.g., scintillation counting or luminescence)

:

Calculate % inhibition and determine IC50

J
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Western Blot Workflow

(Treat cells with BS—lBl)

E_yse cells and quantify protein concentratior)

'

(Separate proteins by SDS-PAGE)

(I’ransfer proteins to a membrane (e.g., PVDFD
(Block non-specific binding sites)

Incubate with primary antibodies
(e.g., anti-p-RNA Pol Il Ser5, anti-Cyclin D1, anti-XIAP)

l

Encubate with HRP-conjugated secondary antibod))

Y

(Detect signal using chemiluminescence)

l

(Analyze band intensities)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1381285?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/34688130/
https://pubmed.ncbi.nlm.nih.gov/34688130/
https://www.mdpi.com/2072-6694/12/12/3845
https://www.mdpi.com/2072-6694/12/12/3845
https://www.mdpi.com/1424-8247/17/12/1667
https://www.researchgate.net/figure/Chemical-structure-of-BS-181-and-its-effects-on-cell-viability-cell-cycle-distribution_fig1_347492114
https://pubmed.ncbi.nlm.nih.gov/33352782/
https://pubmed.ncbi.nlm.nih.gov/33352782/
https://aijpms.journals.ekb.eg/article_317258_f496fca576a0862ff8b6da0f809ea41f.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4801149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4801149/
https://www.benchchem.com/product/b1381285#bs-181-dihydrochloride-as-a-selective-cdk7-inhibitor
https://www.benchchem.com/product/b1381285#bs-181-dihydrochloride-as-a-selective-cdk7-inhibitor
https://www.benchchem.com/product/b1381285#bs-181-dihydrochloride-as-a-selective-cdk7-inhibitor
https://www.benchchem.com/product/b1381285#bs-181-dihydrochloride-as-a-selective-cdk7-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1381285?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1381285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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